molecular formula C9H9BrN4O B1448403 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1227955-05-6

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1448403
CAS No.: 1227955-05-6
M. Wt: 269.1 g/mol
InChI Key: QDCXDMYJQSRYLL-UHFFFAOYSA-N
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Description

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound featuring an imidazopyridine core substituted with a bromo group at position 5, a methyl group at position 7, and a carbohydrazide moiety at position 2. This compound is synthesized via a multi-step process starting from 2-aminopyridine and ethyl 3-bromo-2-oxo propanoate. Key steps include cyclization to form the imidazopyridine ring, followed by hydrazine hydrate treatment to convert the ester group to carbohydrazide .

Properties

IUPAC Name

5-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-2-7(10)14-4-6(9(15)13-11)12-8(14)3-5/h2-4H,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCXDMYJQSRYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164479
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-05-6
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Ethyl 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Reactants : 5-Bromo-7-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate.

  • Conditions : Reflux in ethanol for several hours.

  • Reaction : The amino group condenses with the α-bromo ketoester to form the imidazo[1,2-a]pyridine ring with an ester group at position 2.

  • Yield : Typically moderate to good (55–61%).

  • Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.

Step 2: Conversion to 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

  • Reactants : The ester intermediate from Step 1 and excess hydrazine hydrate.

  • Conditions : Reflux in ethanol or suitable solvent.

  • Reaction : Nucleophilic substitution of the ester group by hydrazine to yield the carbohydrazide.

  • Characterization : The hydrazide shows characteristic IR absorption near 1660 cm⁻¹ (carboxamide stretch) and NMR peaks corresponding to hydrazine protons (e.g., singlets around 9.5 ppm and 4.5 ppm).

Alternative Synthetic Routes

  • Cyclization from N-(prop-2-yn-1-yl)pyridin-2-amines : This approach involves alkyne activation followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core, allowing for functionalization flexibility.

  • Regioselective Bromination : Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions if starting from non-brominated imidazo[1,2-a]pyridine derivatives.

  • Continuous Flow Synthesis : Advanced methods utilize continuous flow reactors with catalytic p-toluenesulfonic acid (PTSA) in DMF at elevated temperatures (~125°C) to improve yields and minimize side reactions such as decarboxylation.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 5-Bromo-7-methyl-2-aminopyridine + Ethyl 3-bromo-2-oxopropanoate Reflux in ethanol Ethyl 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 55–61
2 Ester intermediate + Hydrazine hydrate Reflux in ethanol This compound 70–80 (typical for hydrazide formation)

Research Findings and Analytical Data

  • NMR Spectroscopy : The hydrazide proton signals appear as singlets near 9.5 ppm (NH) and 4.5 ppm (NH₂), confirming the carbohydrazide formation.

  • IR Spectroscopy : Strong absorption band near 1660 cm⁻¹ indicates the presence of the carboxamide group.

  • Purification : Recrystallization from hexane/dichloromethane mixtures yields pure product suitable for biological evaluation.

  • Yields : Optimized conditions yield moderate to high amounts of the target compound, with reported yields around 55–61% for the cyclization step and good conversion to hydrazide.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 5-Bromo-7-methyl-2-aminopyridine, ethyl 3-bromo-2-oxopropanoate, hydrazine hydrate
Solvents Ethanol, DMF (for alternative methods)
Catalysts NaHCO₃ (for cyclization), PTSA (in continuous flow)
Temperature Reflux (~78°C for ethanol), 125°C (continuous flow)
Reaction time Several hours (typically 4–12 h)
Purification Recrystallization (hexane/CH₂Cl₂), chromatography
Analytical techniques TLC, NMR, IR, Mass spectrometry

Notes on Scale-Up and Practical Considerations

  • Side Reactions : Decarboxylation of the carboxylic acid intermediate can occur at high temperatures; continuous flow methods help mitigate this.

  • Regioselectivity : Controlled bromination is crucial to obtain substitution at the 5-position without over-bromination.

  • Safety : Handling hydrazine requires caution due to its toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is primarily investigated for its potential as a therapeutic agent. Notable applications include:

  • Anti-Tuberculosis Activity : The compound has shown promise as an anti-tuberculosis agent by targeting specific bacterial enzymes essential for the survival of Mycobacterium tuberculosis. Studies indicate that modifications to the carbohydrazide moiety can enhance its efficacy against resistant strains of tuberculosis .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a scaffold for synthesizing various bioactive molecules. Its unique structural properties allow for:

  • Synthesis of Novel Therapeutics : Researchers utilize this compound to develop derivatives with improved pharmacological profiles. Its ability to inhibit certain enzymes or proteins involved in disease pathways makes it a valuable candidate for drug discovery .

Material Science

The structural characteristics of this compound also lend it potential applications in material science. Its properties are explored for:

  • Development of Functional Materials : The compound's chemical reactivity can be harnessed in creating new materials with specific functionalities, potentially leading to advancements in nanotechnology and polymer science .

Research has documented diverse biological activities associated with this compound:

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Study on Antimicrobial Properties

A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria. Preliminary findings suggest that this compound may inhibit bacterial growth effectively .

Research on Anti-Tuberculosis Efficacy

Another investigation highlighted the potential of imidazo derivatives in combating tuberculosis by targeting specific bacterial enzymes essential for survival. The study reported that modifications to the carbohydrazide group enhanced the compound's effectiveness against resistant strains .

In Vitro Studies on Enzyme Inhibition

Laboratory tests have shown that alterations to the carbohydrazide moiety can lead to enhanced enzyme inhibition and improved therapeutic efficacy. These findings support the continued exploration of this compound in drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Methyl-Substituted Imidazopyridine Carbohydrazides

Compounds with methyl groups at different positions on the imidazopyridine ring exhibit distinct properties:

Compound Name Substituent Positions Purity Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (WZ-9467) 5-Me 98% 190.19* Not provided
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (WZ-9472) 7-Me 98% 190.19* Not provided
Target Compound 5-Br, 7-Me N/A 288.09† Expected IR: ~3400 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O) Inferred from

*Calculated based on molecular formula C₉H₁₀N₄O.
†Calculated based on molecular formula C₉H₈BrN₄O.

Key Observations :

  • The position of the methyl group (5 vs.
  • The bromo substituent in the target compound increases molecular weight and may enhance lipophilicity compared to methyl analogs .

Halogen-Substituted Imidazopyridine Carbohydrazides

Halogenation (Br, Cl, I) significantly impacts physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Purity Key Spectral Data (1H NMR) Reference
6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide 6-I 302.08 N/A Not provided
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide 7-Cl 210.62 97% Not provided
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide 8-Br, 6-Cl 289.52 ≥98% Not provided
Target Compound 5-Br, 7-Me 288.09 N/A Anticipated δ ~8.3 ppm (aromatic H), ~4.2 ppm (CH₃) Inferred from

Key Observations :

  • Halogens (Br, Cl) increase molecular weight and may enhance electrophilic reactivity.
  • Bromo-substituted derivatives are often explored for anticancer activity due to their ability to interact with biomolecular targets .

Hydrazone and Triazole Derivatives

Derivatization of the carbohydrazide moiety introduces functional diversity:

Hydrazone Derivatives (e.g., 7a-e) :

  • Synthesized via condensation of carbohydrazide with aromatic aldehydes .
  • Example: N′-(4-Fluorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide (7b):
    • Yield: 39%, Melting Point: 234–236°C
    • IR: 3405 cm⁻¹ (amide N-H), 1711 cm⁻¹ (C=O) .

Triazole Derivatives (e.g., 11a-e) :

  • Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") .
  • Example: N′-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-2-carbohydrazide (11a):
    • Yield: 21%, Melting Point: 150–152°C
    • IR: 3584 cm⁻¹ (amine N-H), 1711 cm⁻¹ (C=O) .

Key Observations :

  • Hydrazones exhibit higher melting points (234–259°C) compared to triazoles (150–152°C), likely due to stronger intermolecular interactions .
  • Triazole derivatives show lower synthetic yields (21–53%) than hydrazones (39–53%), possibly due to the complexity of click chemistry .

Biological Activity

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (abbreviated as 5-Br-7-Me-Imidazo) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C9H9BrN4O
  • Molecular Weight : 269.10 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1227955-05-6

The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring system, along with a carbohydrazide group at the 2-position. Its unique structure contributes to its biological activity.

Biological Activities

5-Br-7-Me-Imidazo has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Preliminary studies suggest that 5-Br-7-Me-Imidazo may inhibit bacterial growth, making it a candidate for antibiotic development .
  • Anti-Tuberculosis Activity : The compound has shown potential as an anti-tuberculosis agent. Its structural features may enhance its ability to interact with bacterial enzymes critical for Mycobacterium tuberculosis survival .
  • Enzyme Inhibition : The presence of the carbohydrazide moiety allows for interactions with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects against specific diseases .

The mechanism of action of 5-Br-7-Me-Imidazo involves:

  • Binding Affinity : The compound interacts with specific molecular targets, such as enzymes or proteins involved in disease pathways.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate access or alter enzyme conformation, leading to reduced activity.
  • Modulation of Signaling Pathways : It may also influence cellular signaling pathways by interacting with receptors or other cellular proteins .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of Imidazo Core : This can involve condensation reactions or oxidative coupling.
  • Methylation : The introduction of the methyl group at the 7-position can be accomplished using methylating agents like methyl iodide.
  • Carbohydrazide Formation : This step typically involves reacting carboxylic acid derivatives with hydrazine .

Comparative Analysis

When compared to similar compounds in the imidazo[1,2-a]pyridine class, 5-Br-7-Me-Imidazo stands out due to its unique halogenation pattern and functionalization:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazideBromine at position 6Different positional isomer affecting reactivity
4-Methylimidazo[1,2-a]pyridineLacks halogen substitutionKnown carcinogenic properties
7-Methylimidazo[1,2-a]pyridineNo bromine substitutionExhibits different biological activity

The distinct features of 5-Br-7-Me-Imidazo may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Properties : A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria .
  • Research on Anti-Tuberculosis Efficacy : Another investigation highlighted the potential of imidazo derivatives in combating tuberculosis by targeting specific bacterial enzymes essential for survival .
  • In Vitro Studies : Laboratory tests have shown that modifications to the carbohydrazide moiety can lead to enhanced enzyme inhibition and improved therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-component domino reactions. For example, similar imidazo[1,2-a]pyridine derivatives are prepared using cyanoacetohydrazide, ketones, and diamines in ethanol under reflux. Microwave-assisted synthesis (e.g., 1:2 v/v methanol/water with trifluoroacetic acid) improves reaction efficiency and yield . Optimization involves adjusting solvent ratios, catalyst loading, and reaction time, monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and hydrazide functional groups (e.g., chemical shifts at δ 7.5–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1720 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : Resolves crystal structure and hydrogen bonding interactions .

Q. How is this compound evaluated as a corrosion inhibitor for mild steel in acidic environments?

Standard protocols involve:

  • Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl, measuring inhibition efficiency (%) and corrosion current density .
  • Surface analysis : SEM/EDS to assess steel morphology and adsorbed inhibitor layers .
  • Computational modeling : DFT calculations (e.g., Fukui indices, HOMO-LUMO gaps) to correlate molecular structure with inhibitory performance .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect corrosion inhibition efficacy?

Substituents like electron-donating groups (e.g., -OCH₃) enhance adsorption on metal surfaces by increasing electron density, as shown in derivatives such as 6-bromo-(2,4-dimethoxyphenyl)methylidene analogs. Competitive adsorption studies (Langmuir isotherm) and MD simulations quantify binding energies and orientation on Fe(110) surfaces . Contradictions in data (e.g., pH-dependent performance) require pH titration experiments and in-situ Raman spectroscopy to probe surface-complex formation .

Q. What strategies resolve discrepancies between experimental and computational results in corrosion inhibition studies?

  • Parameter standardization : Ensure consistent electrolyte pH and temperature in experiments vs. simulations.
  • Multi-scale modeling : Combine DFT (electronic structure) with Monte Carlo simulations (adsorption dynamics) to account for solvation effects .
  • Experimental validation : Use XPS to verify predicted adsorption sites (e.g., N or O coordination to Fe) .

Q. How can this scaffold be adapted for antikinetoplastid or anticancer activity?

  • Structural diversification : Introduce chalcone or triazole moieties to enhance target binding (e.g., Trypanosoma cruzi protease inhibition) .
  • Bioactivity assays : Screen against cancer cell lines (e.g., A549 lung cancer) using MTT assays, with IC50 values compared to tyrosine kinase inhibitors .
  • SAR studies : Modify the hydrazide group to balance lipophilicity and solubility, guided by LogP calculations and cytotoxicity profiling .

Q. What role do pH and temperature play in the stability of this compound during biological assays?

  • Stability studies : Use HPLC to monitor degradation in buffers (pH 4–9) at 25–37°C.
  • Kinetic analysis : Arrhenius plots determine activation energy for hydrolysis of the hydrazide bond .
  • Buffering agents : Phosphate or HEPES buffers mitigate pH shifts during long-term assays .

Methodological Considerations

Q. How to address low yields in multi-component syntheses of imidazo[1,2-a]pyridine derivatives?

  • Catalyst screening : Test Brønsted acids (e.g., TFA) or bases (e.g., Amberlite IRA-400) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF) improve solubility of intermediates .
  • Workflow integration : Use one-pot sequential reactions to minimize purification steps .

Q. What computational tools predict the bioactivity or toxicity of derivatives?

  • QSAR models : Train on datasets of IC50 values and molecular descriptors (e.g., Topological Polar Surface Area) .
  • ADMET prediction : Software like SwissADME estimates permeability, CYP450 interactions, and Ames toxicity .
  • Docking studies : Autodock Vina or Schrödinger Suite identifies binding poses in target proteins (e.g., c-Met kinase) .

Data Interpretation and Conflict Resolution

Q. Why might corrosion inhibition efficiency vary between electrochemical and weight-loss methods?

  • Time dependency : Weight-loss measures long-term stability, while EIS reflects immediate surface coverage.
  • Surface heterogeneity : Pre-treatment (polishing) of steel affects reproducibility; standardize surface roughness (Ra < 0.1 µm) .
  • Statistical analysis : Use ANOVA to assess significance across triplicate experiments .

Q. How to validate the proposed mechanism of tautomerization in hydrazide derivatives?

  • Isotopic labeling : 15N NMR tracks proton transfer between N atoms during tautomerization .
  • In-situ IR : Monitor C=N and N-H band shifts under varying pH/temperature .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

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